molecular formula C5H10ClNO2S B13474333 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride

4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride

Cat. No.: B13474333
M. Wt: 183.66 g/mol
InChI Key: FBTLLCZDAAMWNW-UHFFFAOYSA-N
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Description

4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 g/mol . This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and an amino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of sulfur and an appropriate catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with strict control over reaction conditions to ensure consistency and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of derivatives and the study of enzyme interactions .

Biological Activity

4-Amino-2λ6\lambda^6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies, case reports, and research findings that highlight its pharmacological properties.

  • Chemical Formula : C₇H₁₅ClN₂O₂S
  • Molecular Weight : 214.72 g/mol
  • CAS Number : 1256785-40-6

The biological activity of 4-Amino-2λ6\lambda^6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride primarily involves interactions with neurotransmitter systems and enzymatic pathways. Preliminary studies suggest that this compound may act as a modulator of glutamate receptors, which are critical in various neurological functions.

In Vitro Studies

  • Neurotransmitter Modulation :
    • Research indicates that 4-Amino-2λ6\lambda^6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride exhibits selective agonistic activity at metabotropic glutamate receptors (mGluR) . This modulation can influence synaptic plasticity and cognitive functions.
  • Enzyme Inhibition :
    • The compound has shown potential as a competitive inhibitor for certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis .

In Vivo Studies

  • Behavioral Effects :
    • Animal studies have demonstrated that administration of this compound can result in altered locomotor activity, suggesting its influence on central nervous system (CNS) functions .
  • Neuroprotective Effects :
    • Additional research highlights the neuroprotective properties of the compound, indicating its potential utility in treating neurodegenerative diseases .

Case Studies

  • Case Study on Cognitive Enhancement :
    • A study involving rodents showed that treatment with 4-Amino-2λ6\lambda^6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride led to improvements in memory retention during maze tests, suggesting cognitive-enhancing effects .
  • Case Study on Anxiety Reduction :
    • Another case study reported a reduction in anxiety-like behaviors in mice treated with the compound, indicating its potential as an anxiolytic agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationAgonist at mGluR
Enzyme InhibitionCompetitive inhibition of neurotransmitter synthesis
Locomotor ActivityAltered behavior in animal models
Cognitive EnhancementImproved memory retention
Anxiolytic EffectsReduced anxiety-like behaviors

Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh (specific studies pending)
Half-life3-5 hours (estimated)
MetabolismHepatic (liver metabolism)
ExcretionRenal (urine)

Properties

Molecular Formula

C5H10ClNO2S

Molecular Weight

183.66 g/mol

IUPAC Name

2,2-dioxo-2λ6-thiabicyclo[2.1.1]hexan-4-amine;hydrochloride

InChI

InChI=1S/C5H9NO2S.ClH/c6-5-1-4(2-5)9(7,8)3-5;/h4H,1-3,6H2;1H

InChI Key

FBTLLCZDAAMWNW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CS2(=O)=O)N.Cl

Origin of Product

United States

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